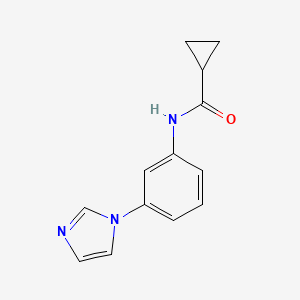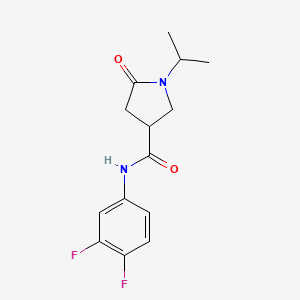
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound is a pyrrolidine carboxamide derivative and has been synthesized using various methods.
Mechanism of Action
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is a small molecule inhibitor that targets various enzymes and proteins involved in disease pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in various diseases, including cancer and neurodegenerative diseases. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has also been shown to inhibit the activity of beta-secretase (BACE1), which is an enzyme that is involved in the production of amyloid beta peptides in Alzheimer’s disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of amyloid beta peptides and inhibit their aggregation. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its specificity and potency. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to selectively inhibit the activity of HDACs and BACE1, making it a valuable tool for studying the role of these enzymes in disease pathways. However, one of the limitations of using N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide in lab experiments is its solubility. N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide is poorly soluble in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to study its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further research is needed to optimize the synthesis method of N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide and improve its solubility for use in various assays.
Synthesis Methods
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then heated to 70°C for 4 hours, and the resulting product is purified using column chromatography. The multi-step synthesis method involves the reaction of 3,4-difluoroaniline with 2,2,2-trifluoroethyl isocyanate to form an intermediate, which is then reacted with propan-2-ol and pyrrolidinone to form N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide.
Scientific Research Applications
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer’s disease, and inflammatory diseases. In cancer research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer’s disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer’s disease. In inflammatory disease research, N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2/c1-8(2)18-7-9(5-13(18)19)14(20)17-10-3-4-11(15)12(16)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCXLDOQBFIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

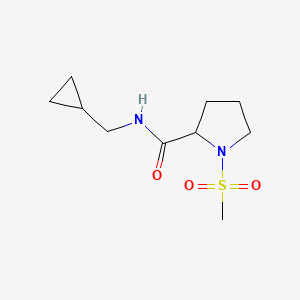
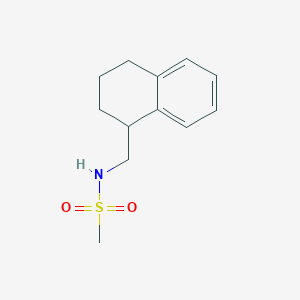
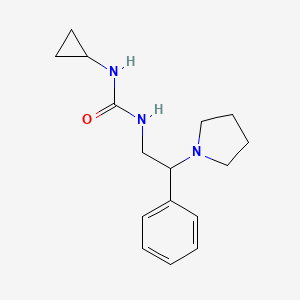
![3-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7529328.png)

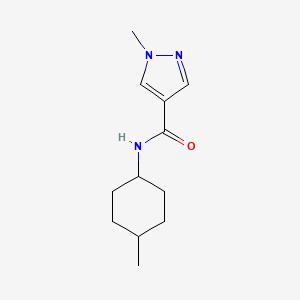
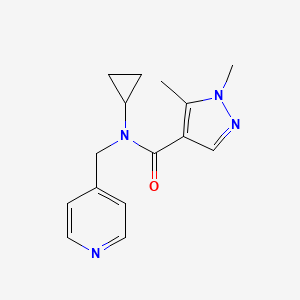
![2-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7529364.png)
![N-(oxolan-3-ylmethyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7529372.png)
![N-methyl-3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7529379.png)
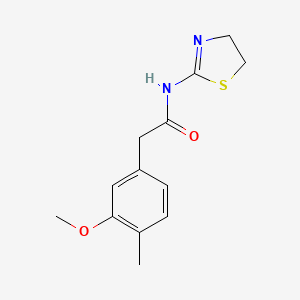
![5-chloro-2-hydroxy-N-[2-(trifluoromethylsulfanyl)ethyl]benzamide](/img/structure/B7529387.png)
![1-(4-Chlorophenyl)-3-[2-(diethylamino)propyl]urea](/img/structure/B7529397.png)
